molecular formula C29H24N2O6 B14952787 5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14952787
M. Wt: 496.5 g/mol
InChI Key: RIOZDYAPXGHEJF-RFBIWTDZSA-N
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Description

4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, benzyloxy, methoxyphenyl, hydroxy, and oxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of protective groups, such as boronic esters, to facilitate selective functionalization of the molecule . The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, hydrogen gas (H2) with a palladium catalyst for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic positions would yield benzoic acids, while reduction could produce alkylbenzenes with electron-donating groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYL-5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H24N2O6

Molecular Weight

496.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H24N2O6/c1-18-15-24(30-37-18)31-26(25(28(33)29(31)34)27(32)20-11-7-4-8-12-20)21-13-14-22(23(16-21)35-2)36-17-19-9-5-3-6-10-19/h3-16,26,32H,17H2,1-2H3/b27-25-

InChI Key

RIOZDYAPXGHEJF-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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